molecular formula C14H14O B12615101 1-Cyclopentyl-3-phenylprop-2-yn-1-one CAS No. 918638-69-4

1-Cyclopentyl-3-phenylprop-2-yn-1-one

Katalognummer: B12615101
CAS-Nummer: 918638-69-4
Molekulargewicht: 198.26 g/mol
InChI-Schlüssel: KJTRCWKWDPQMKX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Cyclopentyl-3-phenylprop-2-yn-1-one is an organic compound with the molecular formula C14H14O It is a member of the ynone family, characterized by the presence of a triple bond adjacent to a carbonyl group

Vorbereitungsmethoden

The synthesis of 1-Cyclopentyl-3-phenylprop-2-yn-1-one typically involves the reaction of cyclopentylacetylene with benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .

Analyse Chemischer Reaktionen

1-Cyclopentyl-3-phenylprop-2-yn-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like toluene, catalysts such as palladium on carbon, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted derivatives and reduced forms of the original compound.

Wissenschaftliche Forschungsanwendungen

1-Cyclopentyl-3-phenylprop-2-yn-1-one has several applications in scientific research:

Wirkmechanismus

The mechanism by which 1-Cyclopentyl-3-phenylprop-2-yn-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The triple bond and carbonyl group are key functional groups that participate in these interactions, often through mechanisms like nucleophilic addition or coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1-Cyclopentyl-3-phenylprop-2-yn-1-one include:

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct reactivity and potential for diverse applications in scientific research and industry.

Eigenschaften

CAS-Nummer

918638-69-4

Molekularformel

C14H14O

Molekulargewicht

198.26 g/mol

IUPAC-Name

1-cyclopentyl-3-phenylprop-2-yn-1-one

InChI

InChI=1S/C14H14O/c15-14(13-8-4-5-9-13)11-10-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-9H2

InChI-Schlüssel

KJTRCWKWDPQMKX-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)C(=O)C#CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.